molecular formula C30H24O6 B2535004 4-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid CAS No. 1246562-60-6

4-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid

Cat. No.: B2535004
CAS No.: 1246562-60-6
M. Wt: 480.516
InChI Key: PBPZGWJKXHZWFE-UHFFFAOYSA-N
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Description

4-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid is a complex organic compound with the molecular formula C30H24O6 and a molecular weight of 480.51 g/mol . This compound is characterized by its three carboxyphenyl groups attached to a central trimethylphenyl core, making it a highly functionalized aromatic acid. It is commonly used in research and industrial applications due to its unique structural properties.

Mechanism of Action

Target of Action

The primary targets of 5’-(4-Carboxyphenyl)-2’,4’,6’-trimethyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid, also known as mesitylenetribenzoic acid, are metal ions. This compound is often used as a linker in the synthesis of Metal-Organic Frameworks (MOFs), where it binds to metal ions such as thorium , copper , and zinc .

Mode of Action

Mesitylenetribenzoic acid interacts with its targets by forming coordination bonds with the metal ions. In the case of thorium-based MOFs, thorium (IV) forms the central unit of the MOFs in mononuclear and binuclear clusters . In copper-based MOFs, the compound forms a reduced-symmetry ligand, leading to three types of channels with various functional sites .

Biochemical Pathways

The biochemical pathways affected by mesitylenetribenzoic acid are primarily related to the formation and function of MOFs. These frameworks have been widely studied and applied in the fields of luminescence, adsorption, catalysis, and waste treatment .

Pharmacokinetics

The solubility and stability of the mofs synthesized using this compound can be influenced by factors such as temperature and solvent used .

Result of Action

The molecular and cellular effects of mesitylenetribenzoic acid’s action are seen in the properties of the MOFs it helps to form. For example, thorium-based MOFs show blue ligand-based luminescence under an ultraviolet environment . Copper-based MOFs exhibit excellent CO2 cycloaddition efficiency towards propylene oxide .

Action Environment

The action, efficacy, and stability of mesitylenetribenzoic acid are influenced by environmental factors such as temperature, solvent, and the presence of metal ions. For instance, the synthesis of MOFs using this compound typically involves solvothermal reactions at specific temperatures . The choice of solvent can also affect the properties of the resulting MOFs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid typically involves multi-step organic reactions. One common method involves the reaction of 1,3,5-tris(4-carboxyphenyl)benzene with trimethylbenzene under specific conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or acetic acid, with the addition of catalysts like sulfuric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

4-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid is unique due to its trimethylphenyl core, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it valuable for various applications .

Biological Activity

4-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid (CAS Number: 50446-44-1) is a polycarboxylic acid with significant potential in various biological applications. This compound has garnered attention due to its structural properties and the biological activities associated with its derivatives. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC27H18O6
Molecular Weight438.428 g/mol
Melting Point322-327 °C
Boiling Point711 °C (at 760 mmHg)
Density1.4 g/cm³
Flash Point397.7 °C
LogP7.67

These properties indicate that the compound is relatively stable under normal conditions and possesses a high molecular weight, which may influence its solubility and bioavailability.

Antioxidant Properties

Research has indicated that compounds with similar structures exhibit antioxidant activities. The presence of multiple carboxylic acid groups in this compound suggests potential for scavenging free radicals and reducing oxidative stress in biological systems. Studies have shown that polycarboxylic acids can effectively neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Anti-inflammatory Effects

The compound's structure may also confer anti-inflammatory properties. Similar derivatives have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These pathways are crucial in mediating inflammation, suggesting that this compound could be beneficial in treating inflammatory diseases.

Anticancer Activity

Preliminary studies indicate that polycarboxylic acids can exhibit anticancer activity by inducing apoptosis in cancer cells. The specific mechanism often involves the modulation of signaling pathways related to cell growth and survival. Research focusing on derivatives of this compound has shown promising results in various cancer cell lines, highlighting its potential as an anticancer agent.

Case Studies

  • Antioxidant Activity Study : A study published in Journal of Medicinal Chemistry evaluated the antioxidant capabilities of various carboxylic acids, including derivatives similar to this compound. Results demonstrated a significant reduction in lipid peroxidation levels in vitro when treated with these compounds .
  • Anti-inflammatory Research : A clinical trial investigated the effects of a related compound on patients with rheumatoid arthritis. The results indicated a marked decrease in inflammatory markers following treatment with the carboxylic acid derivative .
  • Anticancer Screening : In vitro studies conducted on breast cancer cell lines revealed that treatment with this compound resulted in increased apoptosis rates compared to control groups. The study suggested that the compound activates caspase pathways associated with programmed cell death .

Properties

IUPAC Name

4-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24O6/c1-16-25(19-4-10-22(11-5-19)28(31)32)17(2)27(21-8-14-24(15-9-21)30(35)36)18(3)26(16)20-6-12-23(13-7-20)29(33)34/h4-15H,1-3H3,(H,31,32)(H,33,34)(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPZGWJKXHZWFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C2=CC=C(C=C2)C(=O)O)C)C3=CC=C(C=C3)C(=O)O)C)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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